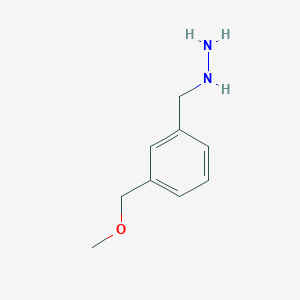

(3-(Methoxymethyl)benzyl)hydrazine

Description

Significance of Hydrazine (B178648) Derivatives

Hydrazine derivatives are instrumental in the synthesis of a vast number of organic compounds, ranging from pharmaceuticals to agrochemicals and materials. Their utility stems from their ability to participate in a variety of reactions, including:

Condensation Reactions: Hydrazines readily react with carbonyl compounds to form hydrazones, which are stable intermediates in their own right and can be further elaborated. nih.gov

Cyclization Reactions: As bifunctional nucleophiles, hydrazines are extensively used in the synthesis of nitrogen-containing heterocycles.

Reductions: The Wolff-Kishner reduction, which utilizes hydrazine to deoxygenate aldehydes and ketones to the corresponding alkanes, is a classic example of their application in reductive chemistry.

The versatility of hydrazine derivatives is further enhanced by the ability to introduce various substituents on the nitrogen atoms, thereby modulating their reactivity and steric properties.

Role in Heterocyclic Synthesis

A significant application of hydrazine derivatives lies in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental and widely employed method for the preparation of pyrazoles , a class of five-membered aromatic heterocycles with a broad spectrum of pharmacological activities. nih.govmdpi.com Similarly, hydrazines are crucial precursors for the synthesis of triazoles , another important class of nitrogen-containing heterocycles. nih.govmdpi.comfrontiersin.org The specific substitution pattern on the hydrazine starting material directly influences the substitution pattern of the resulting heterocyclic ring.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

[3-(methoxymethyl)phenyl]methylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-12-7-9-4-2-3-8(5-9)6-11-10/h2-5,11H,6-7,10H2,1H3 |

InChI Key |

ASHKQTVVLKBAGQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC(=C1)CNN |

Origin of Product |

United States |

Significance of Substituted Benzyl Hydrazines in Heterocyclic Synthesis and Complex Molecule Construction

Synthesis of Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis and related methods provide a direct route to pyrazoles from the condensation of a hydrazine with a 1,3-dicarbonyl compound. In the case of this compound, reaction with a 1,3-diketone would be expected to yield a 1-(3-(methoxymethyl)benzyl)-substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the steric and electronic properties of both reactants.

General Reaction Scheme for Pyrazole Synthesis: A 1,3-dicarbonyl compound reacts with this compound to form a pyrazole derivative.

The resulting pyrazole, bearing the 3-(methoxymethyl)benzyl substituent, can be a target molecule itself or a versatile intermediate for further functionalization. The methoxymethyl group, for instance, could potentially be cleaved to reveal a hydroxymethyl group, providing another handle for synthetic manipulation.

Synthesis of Triazole Derivatives

Substituted benzyl hydrazines are also key precursors for the synthesis of various triazole derivatives. For instance, 1,2,4-triazoles can be synthesized through various routes involving hydrazines. One common method involves the reaction of a hydrazide with carbon disulfide, followed by cyclization with hydrazine to form a triazolethione, which can be further modified. nih.gov The benzyl substituent from the starting hydrazine becomes a key feature of the final triazole ring system.

General Reaction Scheme for Triazole Synthesis: A substituted benzylhydrazine (B1204620) can be converted to a hydrazide and subsequently cyclized to form a triazole ring.

The incorporation of the (3-(methoxymethyl)benzyl) moiety can impart specific physicochemical properties to the resulting triazole, which may be advantageous in the context of medicinal chemistry or materials science.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Benzyl Hydrazine

Nucleophilic Behavior of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes the terminal nitrogen atom a potent nucleophile, capable of attacking electron-deficient centers. The benzyl (B1604629) group, while sterically larger than a simple alkyl group, does not significantly diminish the nucleophilicity of the hydrazine.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. numberanalytics.com This reaction is a type of nucleophilic addition-elimination. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine. researchgate.net

The general mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal. uchile.cl This is followed by proton transfer and the elimination of a water molecule to yield the stable hydrazone product, characterized by a C=N double bond. numberanalytics.comlibretexts.org The reaction of (3-(Methoxymethyl)benzyl)hydrazine with various aldehydes and ketones is expected to proceed smoothly to afford the corresponding (3-(methoxymethyl)benzyl)hydrazones. organic-chemistry.orgnih.gov The rate of this reaction can be influenced by electronic and steric factors of the carbonyl compound. nih.gov

Table 1: Expected Hydrazone Formation with this compound

| Carbonyl Reactant | Expected Hydrazone Product |

| Benzaldehyde | (E)-1-benzylidene-2-(3-(methoxymethyl)benzyl)hydrazine |

| Acetone (B3395972) | 1-(3-(methoxymethyl)benzyl)-2-isopropylidenehydrazine |

| Cyclohexanone | 1-cyclohexylidene-2-(3-(methoxymethyl)benzyl)hydrazine |

| 4-Nitrobenzaldehyde | (E)-1-(3-(methoxymethyl)benzyl)-2-(4-nitrobenzylidene)hydrazine |

The nucleophilic nature of the hydrazine moiety also allows it to participate in acylation and alkylation reactions.

Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form N-acylhydrazine derivatives. orgsyn.orglibretexts.org The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). To prevent diacylation, the reaction conditions, such as temperature and the stoichiometry of the reactants, need to be carefully controlled. orgsyn.orggoogle.com

Alkylation: The alkylation of substituted hydrazines can be more complex due to the presence of two nucleophilic nitrogen atoms, which can lead to a mixture of mono- and di-alkylated products. organic-chemistry.orgresearchgate.net The regioselectivity of the alkylation of this compound would depend on the reaction conditions and the nature of the alkylating agent (e.g., alkyl halides). lookchem.com Methods using protected hydrazines or specific catalysts can improve the selectivity of these reactions. organic-chemistry.orgkirj.ee For instance, the use of potassium iodide can catalyze the alkylation of protected hydrazines with benzylic halides. kirj.ee The benzylic position of the alkylating agent generally enhances its reactivity in nucleophilic substitution reactions. youtube.comstackexchange.com

Table 2: Potential Acylation and Alkylation Products

| Reagent | Reaction Type | Potential Product |

| Acetyl chloride | Acylation | 2-acetyl-1-(3-(methoxymethyl)benzyl)hydrazine |

| Benzoyl chloride | Acylation | 2-benzoyl-1-(3-(methoxymethyl)benzyl)hydrazine |

| Methyl iodide | Alkylation | 1-(3-(methoxymethyl)benzyl)-2-methylhydrazine |

| Benzyl bromide | Alkylation | 1-benzyl-2-(3-(methoxymethyl)benzyl)hydrazine |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The hydrazine moiety provides two adjacent nitrogen atoms, which can be incorporated into a ring system through cyclization reactions with appropriate bifunctional electrophiles.

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from hydrazines. A common method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. organic-chemistry.orgmdpi.comslideshare.netresearchgate.net

The reaction of this compound with a 1,3-dicarbonyl compound is expected to proceed via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring. organic-chemistry.org The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions. organic-chemistry.org Another route to pyrazoles involves the reaction of hydrazones with nitroolefins. orgsyn.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes also provides a pathway to highly substituted pyrazoles. organic-chemistry.org

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through several routes. One method involves the reaction of hydrazines with formamide, which can be promoted by microwave irradiation. organic-chemistry.org The Einhorn-Brunner reaction, the condensation of a hydrazine with a diacylamine, also yields 1,2,4-triazoles. scispace.com Furthermore, hydrazones can undergo oxidative cyclization with various reagents to form triazoles. rsc.orgorganic-chemistry.org A one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.org

Triazines: 1,2,4-Triazine derivatives can also be prepared from hydrazine precursors. For example, hydrazones can undergo cyclization to form triazinoindoles. chempap.org Substituted s-triazines can be reacted with hydrazine hydrate (B1144303) to form hydrazinyl-s-triazines, which are versatile intermediates for further derivatization and cyclization reactions. researchgate.netnih.govnih.govresearchgate.netmdpi.com

The versatile reactivity of the hydrazine moiety in this compound allows for its potential use in the construction of other heterocyclic systems. For instance, cyclization of hydrazones derived from acetyl-naphthols with triphosgene (B27547) can yield naphthoxazines or their spiro dimers. mdpi.com Intramolecular cyclization reactions, potentially involving the benzyl ring or the methoxymethyl group under specific conditions, could lead to the formation of fused heterocyclic systems such as cinnolines, although this would require more specialized reaction conditions, possibly involving C-H activation. researchgate.net

No Information Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical reactivity and mechanistic investigations of the compound this compound.

The search queries included:

Oxidative and reductive transformations of this compound

Mechanistic studies of this compound reactions

Kinetic analysis of this compound reaction pathways

Reaction intermediates and transition states of this compound

Unfortunately, these searches did not yield any relevant results. This suggests that the specific chemical properties and reaction mechanisms of this compound have not been a subject of published scientific inquiry or that such information is not publicly accessible.

Therefore, the requested article, which was to be structured around the detailed chemical reactivity and mechanistic investigations of this compound, cannot be generated due to the absence of the necessary foundational data. No information could be found to populate the outlined sections on oxidative and reductive transformations, kinetic analysis, or the characterization of reaction intermediates and transition states.

Advanced Analytical Characterization of 3 Methoxymethyl Benzyl Hydrazine and Its Synthetic Products

High-Resolution Spectroscopic Techniques for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Multi-dimensional NMR spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex molecular architecture of (3-(Methoxymethyl)benzyl)hydrazine and its derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of covalent bonds.

For instance, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy (B1213986) protons, and the hydrazine (B178648) protons. The exact chemical shifts and coupling patterns would provide initial structural clues.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| Ar-H | 7.0 - 7.4 | Multiplet |

| CH₂-N | 3.8 - 4.2 | Singlet |

| O-CH₃ | 3.3 - 3.6 | Singlet |

| Ar-CH₂-O | 4.4 - 4.7 | Singlet |

A ¹³C NMR spectrum would complement this by identifying all unique carbon environments within the molecule.

Expected ¹³C NMR Data for this compound):

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C | 135 - 140 |

| CH₂-N | 50 - 60 |

| O-CH₃ | 55 - 60 |

| Ar-CH₂-O | 70 - 75 |

Two-dimensional NMR experiments are then used to connect these signals. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity within the benzyl (B1604629) group. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, while an HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for confirming the placement of the methoxymethyl group on the benzene (B151609) ring and the attachment of the hydrazine moiety to the benzyl group.

Advanced Mass Spectrometry (e.g., HRMS, MS/MS for fragmentation analysis)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and its products, which in turn allows for the calculation of their elemental composition with a high degree of confidence. This is a crucial step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. By analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the C-N bond and the benzylic C-O bond.

Expected Fragmentation Pattern for this compound in MS/MS:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 166.11 | [M+H]⁺ (Parent Ion) |

| 135.08 | [M-NH₂NH]⁺ |

| 121.06 | [M-CH₂OCH₃]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

Key Expected FTIR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3200 - 3400 | Doublet, characteristic of primary amine |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks |

| C-H stretch (aliphatic) | 2850 - 3000 | Methoxy and benzyl groups |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands |

| C-O stretch | 1050 - 1150 | Ether linkage |

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its non-volatile synthetic products. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly (e.g., 254 nm). The retention time of the main peak is used for identification, and the peak area is used for quantification and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile byproducts that may be formed during the synthesis of this compound. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides both identification and quantification.

While this compound itself may have limited thermal stability for direct GC analysis, derivatization can be employed. For example, reaction with a silylating agent can increase its volatility and thermal stability, making it amenable to GC-MS analysis. This approach is particularly useful for detecting and identifying trace impurities.

Solid-State Characterization via X-ray Crystallography

The definitive three-dimensional arrangement of atoms and molecules in the solid state for derivatives of this compound is elucidated through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity. Research into the synthetic products of related structures, such as N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine, offers valuable insights into the crystallographic features that can be anticipated for this class of compounds.

Detailed Research Findings

In a study focusing on the synthesis and crystallographic analysis of bis-thiourea derivatives, the crystal structure of N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine was determined. unhas.ac.idresearchgate.net The synthesis involved a one-pot reaction of 3-methoxybenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) and hydrazine hydrate (B1144303) in acetone (B3395972) under reflux conditions. unhas.ac.id The resulting crystalline product was then analyzed using single-crystal X-ray diffraction.

The analysis revealed that N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine crystallizes in the monoclinic system with the space group C2/m. unhas.ac.id The molecule exhibits a specific conformation where the thiourea (B124793) moieties adopt a trans geometry. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, the molecules are connected by C-H···O interactions, forming a one-dimensional chain along the a-axis. unhas.ac.id Additionally, solvent molecules (in this case, DMSO) are incorporated into the crystal lattice and are linked to the primary molecules through N-H···O and C-H···O hydrogen bonds, resulting in the formation of a polymeric chain. unhas.ac.id

Crystallographic Data Tables

The crystallographic data for N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine, a synthetic product structurally related to this compound, are summarized below.

Table 1: Crystal Data and Structure Refinement for N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine

| Parameter | Value |

| Empirical Formula | C₁₈H₁₈N₄O₄S₂ |

| Formula Weight | 434.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 22.345(3) |

| b (Å) | 6.9891(9) |

| c (Å) | 14.009(2) |

| β (°) | 120.12(1) |

| Volume (ų) | 1891.1(5) |

| Z | 4 |

| Density (calculated) | 1.526 Mg/m³ |

| Absorption Coefficient (mm⁻¹) | 0.312 |

| F(000) | 904 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 8654 |

| Independent reflections | 2245 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.148 |

| R indices (all data) | R1 = 0.078, wR2 = 0.162 |

Data sourced from Firdausiah et al. (2020). unhas.ac.idresearchgate.net

Table 2: Selected Intermolecular Hydrogen Bond Distances and Angles

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1A···O3 | 0.86 | 2.06 | 2.913(3) | 171 |

| C3–H3A···O1 | 0.93 | 2.54 | 3.421(3) | 159 |

| C5–H5A···O3 | 0.93 | 2.58 | 3.481(4) | 164 |

| C10–H10A···O2 | 0.93 | 2.45 | 3.362(3) | 168 |

Data sourced from Firdausiah et al. (2020). unhas.ac.idresearchgate.net

Theoretical and Computational Studies of 3 Methoxymethyl Benzyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's behavior. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms.

The process begins by constructing an initial guess of the molecule's structure. The DFT algorithm then iteratively adjusts the positions of the atoms to minimize the total electronic energy. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used for these types of organic molecules. nih.govimist.maimist.ma The result is a detailed picture of bond lengths, bond angles, and dihedral angles.

For (3-(Methoxymethyl)benzyl)hydrazine, DFT would predict the precise lengths of the C-C bonds in the benzene (B151609) ring, the C-N and N-N bonds of the hydrazine (B178648) moiety, and the C-O bond of the methoxymethyl group, as well as all associated angles. Studies on similar structures show that calculated geometries typically show good correlation with experimental data obtained from X-ray crystallography. oaji.net

Illustrative Data Table: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet realistic, optimized geometric parameters for this compound, calculated using the DFT/B3LYP/6-311G(d,p) method. These values are based on typical bond lengths and angles found in analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N-N | 1.44 | |

| C(benzyl)-N | 1.47 | |

| C(ring)-C(benzyl) | 1.51 | |

| C(ring)-C(methoxymethyl) | 1.52 | |

| C(methoxymethyl)-O | 1.42 | |

| O-C(methyl) | 1.43 | |

| **Bond Angles (°) ** | ||

| C(benzyl)-N-N | 110.5 | |

| C(ring)-C(benzyl)-N | 112.0 | |

| C(ring)-C(methoxymethyl)-O | 109.8 | |

| C(methoxymethyl)-O-C(methyl) | 111.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large gap indicates high stability. oaji.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters provide a quantitative measure of the molecule's reactivity. nih.govasianpubs.org

Illustrative Data Table: Calculated Electronic Properties for this compound This table shows hypothetical electronic properties derived from FMO analysis for this compound. The values are representative of those found for similar benzyl (B1604629) hydrazine derivatives.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.89 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | 0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.84 |

| Ionization Potential | I | -EHOMO | 5.89 |

| Electron Affinity | A | -ELUMO | -0.95 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 2.47 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.42 |

| Chemical Softness | S | 1/(2η) | 0.146 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com

Computational methods can be used to explore the potential energy surface (PES) of the molecule. This is typically done by systematically rotating one or more key dihedral (torsional) angles and calculating the relative energy of each resulting conformer. researchgate.net For this compound, important dihedral angles would include the rotation around the C(ring)-C(benzyl) bond and the C(benzyl)-N bond.

By plotting the energy against the dihedral angle, a potential energy surface map is generated, revealing the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. Studies on substituted benzenes and piperazines show that steric and electronic effects dictate the preferred conformation. rsc.orgnih.govnih.gov For instance, bulky groups tend to orient themselves to minimize steric hindrance, which is a key factor in determining the most stable conformer. libretexts.org

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the dynamic process of chemical reactions. This involves mapping the reaction pathway from reactants to products, crucially identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For hydrazine derivatives, reactions can include nucleophilic attack, oxidation, or decomposition. capes.gov.bracs.orgacs.org Computational modeling can elucidate the step-by-step mechanism, for example, by showing whether a reaction proceeds via a concerted or a stepwise pathway. nih.gov The geometry of the transition state provides insight into the bonding changes that occur during the reaction.

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects, often using a Polarizable Continuum Model (PCM). nih.gov In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and this medium is calculated.

Solvents can stabilize or destabilize reactants, products, and transition states differently. For example, a polar solvent will preferentially solvate and stabilize charged or highly polar species. researchgate.netias.ac.in By calculating the energies of species along a reaction pathway in different solvents (e.g., in vacuum vs. in water), chemists can predict how the reaction rate and mechanism might change under different experimental conditions. ias.ac.in Studies on similar reactions, like the reaction between piperazine (B1678402) and benzyl bromide, show that solvent properties like electrophilicity and hydrogen bond donating ability can significantly alter reaction rates. researchgate.net

Computational methods are widely used to predict various spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. oaji.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental IR spectra, which are measured on anharmonic systems. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) for a given molecular structure. nih.gov Comparing the predicted spectrum of a proposed structure with the experimental one is a standard method for confirming the identity and purity of a synthesized compound.

For this compound, theoretical calculations would predict characteristic IR peaks for N-H stretching, C-O stretching, and aromatic C-H bending, as well as the ¹H and ¹³C NMR signals for each unique atom in the molecule.

Structure-Reactivity Relationship Predictions

The reactivity of this compound is primarily dictated by the interplay of the electronic properties of the benzyl ring, the methoxymethyl substituent, and the inherent nucleophilicity of the hydrazine moiety. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these relationships by calculating various molecular descriptors.

Quantitative structure-activity relationship (QSAR) studies on various hydrazine derivatives have demonstrated that electronic, topological, and spatial descriptors are key to understanding their chemical behavior and biological activity. unair.ac.idjppres.comnih.gov For instance, the molecular connectivity indices, hydrogen donor features, and shape factors have been shown to correlate with the activity of hydrazine analogs. nih.gov

The reactivity of hydrazine derivatives is also influenced by the accessibility of the lone pair of electrons on the nitrogen atoms. The steric bulk of the 3-methoxymethylbenzyl group is not expected to be significant enough to hinder the approach of electrophiles to the terminal nitrogen atom of the hydrazine moiety.

To provide a more quantitative prediction, hypothetical values for key quantum chemical parameters of this compound are presented below. These are estimated based on typical values for similar small organic molecules and the expected electronic influence of the substituents.

Predicted Quantum Chemical Parameters

| Parameter | Predicted Value | Significance in Reactivity |

| HOMO Energy | ~ -5.5 eV | Indicates the ability to donate electrons; higher values suggest greater nucleophilicity. |

| LUMO Energy | ~ 1.5 eV | Indicates the ability to accept electrons; lower values suggest greater electrophilicity. |

| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.0 - 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on N1 | Negative | The nitrogen atom attached to the benzyl group is expected to have a partial negative charge. |

| Mulliken Charge on N2 | More Negative | The terminal nitrogen atom is predicted to be more electron-rich and thus more nucleophilic. |

Molecular Electrostatic Potential (MEP) Surface Predictions

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

| Region of the Molecule | Predicted MEP | Implication for Reactivity |

| Terminal -NH2 group | Strong Negative Potential (Red) | Most likely site for protonation and attack by electrophiles. |

| Aromatic Ring | Moderately Negative Potential | Can participate in π-stacking interactions. |

| Benzylic -CH2- group | Slightly Positive Potential | Less reactive site. |

| Methoxymethyl group | Mixed Potential | The oxygen atom will be a region of negative potential, while the methyl and methylene (B1212753) protons will be slightly positive. |

Applications of 3 Methoxymethyl Benzyl Hydrazine As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The primary application of (3-(Methoxymethyl)benzyl)hydrazine as a building block is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. The hydrazine (B178648) moiety is particularly adept at participating in condensation and cyclization reactions to form stable aromatic rings.

A prominent example is the Knorr pyrazole (B372694) synthesis , a classic and widely used method for creating pyrazole rings. jk-sci.com This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com In this context, this compound can be used to introduce a specific N-substituent onto the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comyoutube.com

The general scheme for this reaction is as follows:

The this compound reacts with one of the carbonyl groups of a 1,3-dicarbonyl compound to form an imine (specifically, a hydrazone).

The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

Subsequent elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring.

This method allows for the creation of a diverse library of 1,3,5-trisubstituted pyrazoles, where the substituents can be readily varied by choosing different starting materials. For instance, a procedure using the closely related benzylhydrazine (B1204620) has been well-documented for the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole from 4-chlorobenzaldehyde (B46862) and 4-methyl-β-nitrostyrene. orgsyn.org By analogy, using this compound would yield pyrazoles bearing the N-1-(3-(methoxymethyl)benzyl) substituent, a group that can influence the final molecule's biological activity and physical properties. Pyrazole derivatives are of significant interest due to their presence in leading drugs and their broad biological activities. rsisinternational.org

The following table outlines the key components and products in a typical Knorr-type pyrazole synthesis involving a substituted benzylhydrazine.

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| This compound | 1,3-Dicarbonyl Compound | N-Substituted Pyrazole | Knorr Pyrazole Synthesis jk-sci.com |

| Benzylhydrazine Dihydrochloride orgsyn.org | 4-Chlorobenzaldehyde / β-Nitrostyrene | 1,3,5-Trisubstituted Pyrazole | Cyclocondensation orgsyn.org |

| Phenylhydrazine rsisinternational.org | Ethyl Acetoacetate | Phenyl-Substituted Pyrazolone | Condensation/Cyclization rsisinternational.org |

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. wikipedia.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The nucleophilic nature of the hydrazine group makes this compound an excellent candidate for certain MCRs, particularly as an alternative to a simple primary amine.

One of the most powerful MCRs is the Ugi four-component reaction (Ugi-4CR) . The classic Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org Research has shown that hydrazines can be successfully employed as the amine component, leading to what is known as a "hydrazino-Ugi" reaction. nih.govnih.gov

In such a sequence, this compound would fulfill the role of the amine. The reaction mechanism generally involves:

Formation of an imine between the aldehyde and the hydrazine.

Protonation of the imine by the carboxylic acid.

Nucleophilic attack of the isocyanide on the activated iminium ion.

A final Mumm rearrangement where the acyl group from the carboxylic acid transfers to the nitrogen atom, yielding a stable bis-amide product bearing a hydrazino backbone. wikipedia.org

The use of this compound in a Ugi reaction would produce complex acylhydrazine derivatives, which are valuable peptidomimetics and can serve as bioisosteres for tertiary amides. nih.gov This one-pot synthesis provides rapid access to libraries of complex molecules from simple, readily available starting materials.

Another significant MCR is the Hantzsch dihydropyridine (B1217469) synthesis , which classically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to create 1,4-dihydropyridines (1,4-DHPs). nih.govnih.gov While ammonia is the typical nitrogen source, the versatility of MCRs suggests that hydrazine derivatives could potentially be explored in variations of this reaction to generate novel heterocyclic scaffolds.

| Multi-Component Reaction | Key Reactants | Typical Product | Role of Hydrazine Derivative |

| Ugi Reaction wikipedia.org | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Serves as the amine component nih.govnih.gov |

| Hantzsch Dihydropyridine Synthesis nih.gov | Aldehyde, β-Ketoester (2 equiv.), Ammonia Source | 1,4-Dihydropyridine | Potential alternative nitrogen source |

Precursor for Advanced Chemical Probes and Ligands for Catalysis

The structural features of this compound make it an attractive starting point for the synthesis of specialized molecules like chemical probes and catalytic ligands. Chemical probes are used to study biological systems, often by selectively interacting with a specific protein or enzyme.

Hydrazine and its derivatives, particularly hydrazones, are known to be effective inhibitors of various enzymes. mdpi.com For example, hydrazine-based drugs like iproniazid (B1672159) and phenelzine (B1198762) are well-known irreversible inhibitors of monoamine oxidase (MAO) enzymes, where they form a covalent bond with the flavin coenzyme. mdpi.com Following this principle, new hydrazone derivatives are continuously being designed and synthesized as potential enzyme inhibitors. Research has demonstrated the synthesis of benzyl (B1604629) hydrazide compounds as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Furthermore, a Chinese patent describes hydrazine derivatives as inhibitors of viral "gag-protease," highlighting their therapeutic potential. google.com this compound can be readily converted into a variety of hydrazones by reaction with aldehydes or ketones, providing a straightforward route to a library of potential enzyme inhibitors for screening and development.

In addition to biological probes, derivatives of this compound have potential as ligands in catalysis. Chiral N-benzylic heterocycles are important structural motifs in pharmaceuticals, and their synthesis can be achieved via asymmetric cross-coupling reactions. nih.gov These reactions rely on chiral ligands, often coordinated to a metal center (e.g., Nickel), to control the stereochemical outcome. The benzylhydrazine scaffold can be incorporated into more complex molecular frameworks, such as bi-oxazolines (BiOX), which have been identified as optimal ligands for certain enantioselective cross-coupling reactions. nih.gov The methoxymethyl substituent could be used to tune the electronic or steric properties of the resulting ligand or to anchor it to a solid support.

| Application Area | Target Molecule Type | Role of this compound | Relevant Example |

| Enzyme Inhibition | Hydrazones, Hydrazides | Precursor to the active inhibitor | MAO Inhibitors mdpi.com, Tyrosinase Inhibitors nih.gov |

| Asymmetric Catalysis | Chiral Ligands | Scaffold for building complex ligands | N-Benzylic heterocycle synthesis nih.gov |

Integration into Materials Chemistry for Novel Scaffolds (e.g., polymers, functional materials)

The application of this compound extends into materials science, where it can be incorporated into polymers or grafted onto surfaces to create functional materials. The molecule possesses two key features for this purpose: the polymerizable benzyl group and the reactive hydrazine moiety.

One potential route for integration is through the formation of hyper-cross-linked polymers (HCPs). Studies have shown that benzyl methyl ethers can undergo self-condensation in the presence of a strong acid catalyst to form porous, high-surface-area polymers. univie.ac.at The (3-(methoxymethyl)benzyl) moiety within the target compound is a benzyl methyl ether, making it a candidate monomer for such polymerization reactions. This process would create a porous organic polymer network where the hydrazine group is a recurring functional unit, available for post-synthesis modification or for imparting specific properties (e.g., metal chelation) to the material.

Another strategy involves using the hydrazine group as a reactive handle to either initiate polymerization or to graft the molecule onto an existing polymer or surface. For instance, the hydrazine can be converted into other functional groups that are amenable to polymerization techniques like ring-opening polymerization. nih.gov Alternatively, the molecule can be attached to a pre-formed structure. A common method for creating functional materials involves grafting ligands onto inorganic supports like silica (B1680970) or iron oxide. mdpi.com A derivative of this compound could be designed to bear a silane (B1218182) group, allowing it to be covalently bonded to silica surfaces. The resulting material, decorated with benzylhydrazine units, could then be used as a solid-supported catalyst or as a scavenger resin for capturing metal ions from a solution.

| Material Type | Integration Strategy | Role of this compound | Potential Application |

| Hyper-Cross-Linked Polymers | Self-condensation of benzyl methyl ether | Monomer unit univie.ac.at | Porous supports, gas storage |

| Functionalized Polymers | Ring-opening polymerization of a derivative | Precursor to a functional monomer nih.gov | Bioactive or therapeutic polymers |

| Functionalized Surfaces | Grafting onto an inorganic support (e.g., silica) | Surface modification agent mdpi.com | Heterogeneous catalysts, scavenger resins |

Future Research Directions and Emerging Trends for 3 Methoxymethyl Benzyl Hydrazine Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of (3-(Methoxymethyl)benzyl)hydrazine typically involves the reaction of (3-(methoxymethyl)benzyl)chloride with hydrazine (B178648) hydrate (B1144303). smolecule.com Future research will likely focus on developing greener and more sustainable alternatives to this method, aligning with the growing emphasis on environmentally benign chemical manufacturing.

Key areas of exploration could include:

Catalytic Approaches: Investigating the use of heterogeneous catalysts could offer significant advantages, such as simplified purification, catalyst recyclability, and reduced waste generation. Nickel-based heterogeneous catalysts, for instance, have been successfully employed in the synthesis of other hydrazine derivatives.

Alternative Solvents: The use of safer, more environmentally friendly solvents is a cornerstone of green chemistry. Research could explore the use of bio-based solvents or even solvent-free reaction conditions. Solvent-free syntheses of other substituted hydrazines have been shown to be efficient and high-yielding.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. Applying flow technology to the synthesis of this compound could lead to more efficient and controlled production processes. smolecule.com

| Synthesis Approach | Potential Advantages |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for higher reaction rates. |

| Flow Chemistry | Improved safety, scalability, and process control. |

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The hydrazine moiety in this compound is a versatile functional group capable of a wide range of chemical transformations. Future research is expected to delve into uncovering novel reactivity patterns and potentially unexpected reactions.

Potential areas of investigation include:

Cycloaddition Reactions: Hydrazines and their derivatives are known to participate in various cycloaddition reactions to form heterocyclic compounds. Exploring the reactivity of this compound in [3+2] and [4+2] cycloadditions could lead to the synthesis of novel pyrazolidines, pyridazines, and other nitrogen-containing heterocycles.

Metal-Catalyzed Cross-Coupling: The development of new metal-catalyzed cross-coupling reactions involving the N-N bond of hydrazines could open up new avenues for the synthesis of complex molecules.

Radical Reactions: The susceptibility of hydrazines to oxidation to form radical species suggests that the study of radical-mediated transformations of this compound could uncover unique reaction pathways.

Application in Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. This compound is a prime candidate for inclusion in such modern workflows.

Future applications in this domain may involve:

Reaction-Screening Platforms: Utilizing automated platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions for the synthesis and derivatization of this compound.

Parallel Synthesis of Derivatives: Employing automated synthesizers to generate libraries of derivatives of this compound for biological screening or materials science applications. This would enable the rapid exploration of the structure-activity relationships of its analogues.

Flow-Based Derivatization: Integrating the continuous flow synthesis of this compound with in-line purification and subsequent derivatization steps would create a fully automated and efficient workflow for generating a diverse set of related compounds.

| Technology | Application for this compound |

| High-Throughput Screening | Rapid optimization of reaction conditions. |

| Automated Parallel Synthesis | Generation of compound libraries for screening. |

| Automated Flow Chemistry | Integrated synthesis, purification, and derivatization. |

Potential for Derivatization in Unexplored Chemical Space

The methoxymethylbenzyl moiety of this compound provides a scaffold that can be systematically modified to explore new regions of chemical space. This exploration is crucial for discovering new compounds with potentially valuable biological or material properties.

Future research in this area will likely focus on:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound structure with other functional groups or ring systems to create novel molecular architectures.

Combinatorial Chemistry: Utilizing the hydrazine group as a handle for combinatorial derivatization with a wide range of aldehydes, ketones, and other electrophiles to generate large and diverse compound libraries.

Computational Modeling: Employing computational tools to predict the properties of virtual derivatives of this compound, thereby guiding synthetic efforts towards unexplored regions of chemical space with a higher probability of discovering compounds with desired characteristics. The concept of "SAR by Space" (Structure-Activity Relationship by Chemical Space) could be applied to accelerate the discovery of new bioactive molecules based on this scaffold.

| Derivatization Strategy | Goal |

| Scaffold Hopping | Creation of novel molecular frameworks. |

| Combinatorial Chemistry | Generation of large and diverse compound libraries. |

| Computational Modeling | Guided exploration of chemical space for desired properties. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3-(Methoxymethyl)benzyl)hydrazine in laboratory settings?

- Methodological Answer : The synthesis typically involves reacting a substituted benzylamine precursor (e.g., 3-(methoxymethyl)benzylamine) with hydrazine hydrate under acidic conditions (e.g., HCl) at controlled temperatures (50–80°C). Key steps include:

- Nucleophilic substitution : The amine group reacts with hydrazine to form the hydrazine moiety .

- Purification : Use recrystallization with polar solvents (ethanol/water) or column chromatography to isolate the product.

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of benzylamine to hydrazine) and monitor pH to prevent side reactions (e.g., over-alkylation) .

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃) and hydrazine protons (δ ~2.5–3.0 ppm) .

- FT-IR : Identify N–H stretches (~3200 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the methoxymethyl substituent influence the solubility and stability of this compound in polar vs. nonpolar solvents?

- Methodological Answer : The methoxymethyl group enhances solubility in polar solvents (e.g., methanol, DMSO) due to its electron-donating nature. Stability tests in aqueous buffers (pH 4–9) should be conducted via UV-Vis spectroscopy to assess hydrolysis susceptibility. For nonpolar solvents (e.g., hexane), solubility is limited, requiring derivatization (e.g., acetylation) for compatibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution and condensation reactions?

- Methodological Answer :

- Nucleophilic substitution : The hydrazine group acts as a nucleophile, attacking electrophilic carbons (e.g., in acyl chlorides). Kinetic studies (e.g., Hammett plots) can quantify the electron-donating effect of the methoxymethyl group on reaction rates .

- Condensation : React with carbonyl compounds (e.g., aldehydes) to form hydrazones. Monitor reaction progress via TLC (Rf shift) and optimize using catalytic acetic acid .

Q. How can contradictory results in enzyme inhibition assays involving this compound derivatives be systematically addressed?

- Methodological Answer :

- Assay validation : Ensure consistent enzyme concentrations (e.g., via Bradford assay) and substrate saturation.

- Compound stability : Test for degradation under assay conditions using LC-MS.

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out interference from the methoxymethyl group .

- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding interactions with target enzymes and identify potential off-target effects .

Q. What strategies enable the rational design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogens, nitro groups) and test against biological targets (e.g., cancer cell lines).

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., hydrazine for H-bonding, methoxymethyl for lipophilicity) .

- Metabolic profiling : Assess cytochrome P450 interactions using liver microsomes to predict in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.